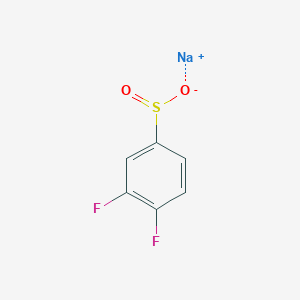
3,4-Difluorobenzenesulfinic acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C6H3F2NaO2S. This compound is a derivative of benzenesulfinic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. It is commonly used in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluorobenzenesulfinic acid sodium salt typically involves the sulfonation of 3,4-difluorobenzene. One common method is the reaction of 3,4-difluorobenzene with sulfur dioxide and a suitable oxidizing agent, such as hydrogen peroxide, in the presence of a base like sodium hydroxide. The reaction proceeds as follows:
C6H4F2+SO2+H2O2+NaOH→C6H3F2SO2Na+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous-flow processes. These methods involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3,4-Difluorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-difluorobenzenesulfonic acid.
Reduction: It can be reduced to form 3,4-difluorobenzenethiol.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium nitrite (NaNO2) and hydrochloric acid (HCl) are used for diazotization, followed by substitution with nucleophiles.
Major Products
Oxidation: 3,4-Difluorobenzenesulfonic acid.
Reduction: 3,4-Difluorobenzenethiol.
Substitution: Various substituted benzenes, depending on the nucleophile used.
科学的研究の応用
3,4-Difluorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3,4-Difluorobenzenesulfinic acid sodium salt exerts its effects involves the formation of sulfonyl radicals. These radicals can interact with various molecular targets, including enzymes and proteins, leading to modifications in their structure and function. The pathways involved include radical-mediated oxidation and substitution reactions.
類似化合物との比較
Similar Compounds
Benzenesulfinic acid sodium salt: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.
3,5-Difluorobenzenesulfinic acid sodium salt: Similar structure but with fluorine atoms at different positions, leading to different reactivity and applications.
4-Chlorobenzenesulfinic acid sodium salt: Contains a chlorine atom instead of fluorine, resulting in different chemical properties.
Uniqueness
3,4-Difluorobenzenesulfinic acid sodium salt is unique due to the presence of fluorine atoms, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications.
特性
分子式 |
C6H3F2NaO2S |
|---|---|
分子量 |
200.14 g/mol |
IUPAC名 |
sodium;3,4-difluorobenzenesulfinate |
InChI |
InChI=1S/C6H4F2O2S.Na/c7-5-2-1-4(11(9)10)3-6(5)8;/h1-3H,(H,9,10);/q;+1/p-1 |
InChIキー |
QSXOZTMYAQJHTR-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C=C1S(=O)[O-])F)F.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




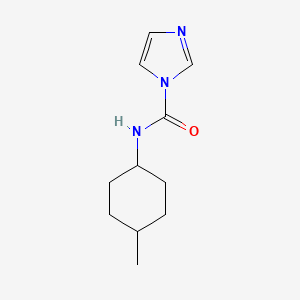
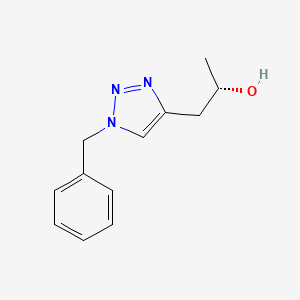


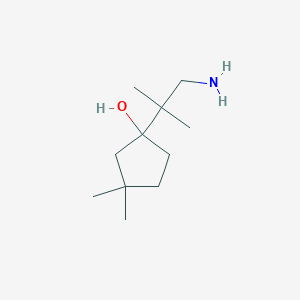
![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane](/img/structure/B13185287.png)
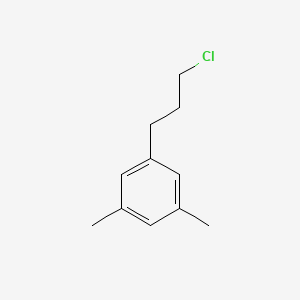
![2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13185299.png)
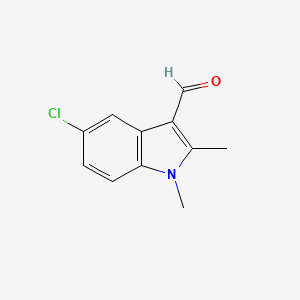
![4-(2-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13185316.png)

![3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13185322.png)
